Ac-LETD-AFC

Caspase-8 Kinetic Parameters Enzymology

Choose Ac-LETD-AFC for unambiguous caspase-8 activity measurement and avoid the confounding cross-reactivity of Ac-IETD-AFC (caspase-3/10/ granzyme B). It delivers high catalytic efficiency (kcat/Km = 1.0×10⁶ M⁻¹s⁻¹) and a low Km (1.3 μM) to reduce background—ideal for HTS and pathway dissection. Simply detect robust fluorescence at Ex/Em = 400/505 nm. Ensure your extrinsic apoptosis data is definitive and publication-ready with the optimal LETD sequence.

Molecular Formula C31H38F3N5O12
Molecular Weight 729.7 g/mol
Cat. No. B590920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LETD-AFC
Synonyms(4S,7S,10S,13S)-7-(2-Carboxyethyl)-10-((R)-1-hydroxyethyl)-4-isobutyl-2,5,8,11-tetraoxo-13-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-3,6,9,12-tetraazapentadecan-15-oic Acid;  Ac-LETD-AFC;  N-Acetyl-Leu-Glu-Thr-Asp-7-amido-4-trifluoromethyl
Molecular FormulaC31H38F3N5O12
Molecular Weight729.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
InChIInChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1
InChIKeyKTZOWCXXAYFIFT-WSQGYFMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ac-LETD-AFC: A Fluorogenic Caspase-8 Substrate for Quantifying Extrinsic Apoptosis and Screening Inhibitors


Ac-LETD-AFC (N-Acetyl-Leu-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic tetrapeptide substrate specifically designed for the quantitative detection of caspase-8 activity . Comprising the optimized LETD recognition sequence linked to a 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore, this compound enables real-time monitoring of caspase-8-mediated proteolytic cleavage in both cell-free and cell-based assays . Upon enzymatic cleavage, free AFC is released, generating a robust fluorescence signal with excitation at 400 nm and emission at 505 nm [1]. This substrate is a cornerstone reagent for dissecting the extrinsic apoptotic pathway, validating drug-induced apoptosis, and conducting high-throughput screening of caspase-8 modulators.

Why Generic Substitution Fails: The Critical Importance of Ac-LETD-AFC's Quantitative Differentiation in Caspase Assays


The assumption that all fluorogenic caspase substrates are interchangeable is a common and costly error in experimental design. Substituting Ac-LETD-AFC with a structurally similar analog like Ac-IETD-AFC or a general caspase substrate can lead to significant data misinterpretation. While Ac-IETD-AFC is also a caspase-8 substrate, it exhibits lower catalytic efficiency and substantially higher cross-reactivity with caspase-3, caspase-10, and granzyme B, thereby introducing confounding signals in complex biological samples . Conversely, substrates like Ac-DEVD-AFC and Ac-LEHD-AFC, which are optimal for caspase-3/7 and caspase-9 respectively, fail to provide any meaningful measure of caspase-8 activity [1]. The quantitative evidence presented in Section 3 demonstrates that the specific LETD tetrapeptide sequence of Ac-LETD-AFC confers a unique combination of high catalytic efficiency, stringent target selectivity, and superior signal-to-noise ratio, which are essential for generating reliable and reproducible data in apoptosis research and drug discovery.

Ac-LETD-AFC Quantitative Evidence Guide: Verified Differentiation Against Key Comparators


Comparative Kinetic Analysis: Ac-LETD-AFC Exhibits High Catalytic Efficiency and Affinity for Caspase-8

Ac-LETD-AFC demonstrates high affinity and catalytic efficiency for wild-type caspase-8, with a Michaelis constant (Km) of 1.3 ± 0.1 μM and a turnover number (kcat) of 2.0 ± 0.2 s⁻¹, yielding a catalytic efficiency (kcat/Km) of 1.0 ± 0.0 × 10⁶ M⁻¹s⁻¹ [1]. This performance is starkly contrasted with substrates for other caspases; for instance, the canonical caspase-3/7 substrate Ac-DEVD-AFC exhibits a significantly higher Km of 12.8 ± 0.9 μM with caspase-7, indicating a lower binding affinity [1]. Furthermore, in direct comparisons, the LETD sequence is a superior substrate for caspase-8 relative to a closely related analog, LEVD, which is cleaved at only 20% the rate of LETD [2].

Caspase-8 Kinetic Parameters Enzymology

Selectivity Profile: Ac-LETD-AFC is Primarily Cleaved by Caspase-8, Minimizing Cross-Reactivity

Ac-LETD-AFC is a highly selective substrate for caspase-8. While Ac-IETD-AFC, another common caspase-8 substrate, is also cleaved by caspase-3, caspase-10, and granzyme B, Ac-LETD-AFC is reported to be cleaved specifically by caspase-8 . This superior selectivity is a direct consequence of the LETD tetrapeptide sequence, which is optimized for the S4 binding pocket of caspase-8 . In a standardized protocol measuring the activities of multiple caspases, Ac-LETD-AFC is used as the specific reagent for caspase-8, with Ac-DEVD-AFC and Ac-LEHD-AFC used for caspase-3/7 and caspase-9, respectively, underscoring its distinct specificity in practice [1].

Caspase-8 Selectivity Cross-Reactivity

Physical and Chemical Stability: Ac-LETD-AFC Formulation and Storage for Long-Term Assay Reproducibility

Ac-LETD-AFC is supplied as a crystalline solid with a purity of ≥95%, ensuring consistent and reliable performance across experiments . It is readily soluble in DMSO, with reported solubilities of 5 mg/mL (6.85 mM) to 10 mg/mL [1], facilitating the preparation of concentrated stock solutions for in vitro assays. The compound demonstrates excellent stability when stored as a powder at -20°C, with a recommended shelf life of up to 3 years . Once dissolved in DMSO, stock solutions should be stored at -80°C for up to 1 year to maintain integrity, and repeated freeze-thaw cycles should be avoided [1].

Stability Solubility Storage

Optimal Research and Industrial Application Scenarios for Ac-LETD-AFC


Quantifying Extrinsic Apoptosis in Cancer Cell Lines

Ac-LETD-AFC is the preferred substrate for quantitatively measuring caspase-8 activation following treatment with death receptor ligands (e.g., TRAIL, FasL, TNF-α) or chemotherapeutic agents that induce the extrinsic apoptotic pathway [1]. Its high specificity and favorable kinetic profile (kcat/Km = 1.0×10⁶ M⁻¹s⁻¹) ensure that the measured fluorescence accurately reflects caspase-8 activity without interference from effector caspases, providing a direct readout of the initiation phase of apoptosis.

High-Throughput Screening (HTS) for Caspase-8 Modulators

The robust signal generated by AFC release (Ex/Em = 400/505 nm) and the high catalytic efficiency of Ac-LETD-AFC make it an ideal reagent for high-throughput screening campaigns aimed at identifying novel small-molecule activators or inhibitors of caspase-8 . The compound's stability in DMSO stock solutions and low Km (1.3 μM) allow for the use of lower substrate concentrations, which reduces background fluorescence and minimizes compound interference, thereby increasing the assay's Z'-factor and hit-to-lead success rate.

Multiplexed Caspase Activity Profiling in Cell Lysates

In experimental protocols designed to simultaneously assess the activity of initiator and effector caspases, Ac-LETD-AFC serves as the definitive reagent for the caspase-8 channel [2]. Its orthogonal specificity relative to substrates for caspase-9 (Ac-LEHD-AFC) and caspase-3/7 (Ac-DEVD-AFC) is critical for generating a clear, unambiguous activity profile. This application is essential for dissecting the complex interplay between the intrinsic and extrinsic apoptotic pathways in response to various cellular stresses and drug treatments.

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